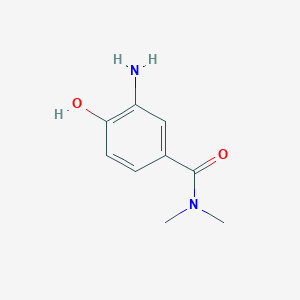
3-Amino-4-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-4-hydroxy-N,N-dimethylbenzamide involves the reaction of 3-hydroxy-4-amino-N,N-dimethylbenzamide with solid phosgene. This reaction simultaneously protects the amino and hydroxyl groups. The nitration reaction selectively introduces a nitro group, followed by hydrolysis deprotection to obtain the final product .
Industrial Production Methods
The industrial production of this compound typically involves the use of mature processes with readily available raw materials. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and amino derivatives .
Scientific Research Applications
3-Amino-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with quorum sensing in bacteria, thereby inhibiting biofilm formation and bacterial communication .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Similar structure but lacks the hydroxyl group.
3-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the amino group.
N,N-Dimethylbenzamide: Lacks both the amino and hydroxyl groups.
Uniqueness
3-Amino-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-4-hydroxy-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H12N2O2, is a derivative of benzamide featuring an amino group and a hydroxy group on the aromatic ring, along with dimethyl substituents on the nitrogen atom. Its structural characteristics suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CN(C)C(=O)C1=CC(=C(C=C1)O)N
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : This compound may act as a competitive inhibitor for certain enzymes. For instance, its structural similarity to substrates allows it to bind to the active sites of enzymes, thereby inhibiting their activity. Studies have indicated that compounds with similar structures can inhibit enzymes critical in inflammatory pathways, such as 15-prostaglandin dehydrogenase (15-PGDH) .
- Receptor Interaction : The presence of the hydroxy and amino groups suggests potential interactions with cell surface receptors, modulating various signaling pathways. This interaction could lead to altered cellular responses, including apoptosis in cancer cells.
- Antioxidant Activity : The hydroxy group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress within cells.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity in vitro:
- Enzyme Inhibition : In studies evaluating its effect on 15-PGDH, it was found to have an IC50 value of approximately 6 µM, indicating significant inhibition potential .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and disruption of cell cycle progression.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential:
- Animal Models : Initial tests using rodent models have shown that administration of this compound can lead to reduced tumor growth rates and improved survival outcomes in cancer models. However, further research is required to elucidate its pharmacokinetics and toxicity profiles.
Case Studies
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,10H2,1-2H3 |
InChI Key |
NGQKLQBZUVIOQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















